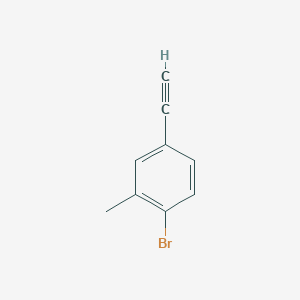

1-Bromo-4-ethynyl-2-methylbenzene

Description

Properties

IUPAC Name |

1-bromo-4-ethynyl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTNVYGSRXLQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Bromo-4-ethynyl-2-methylbenzene chemical structure and properties

Technical Whitepaper: 1-Bromo-4-ethynyl-2-methylbenzene

Executive Summary

This compound (CAS: 1000576-40-6) represents a high-value "bifunctional linker" in organic synthesis. Its structural uniqueness lies in the orthogonal reactivity of its two functional handles: an aryl bromide and a terminal alkyne. This dual-functionality allows for sequential, controlled modular synthesis, making it a critical intermediate in the development of Tyrosine Kinase Inhibitors (TKIs), conjugated organic semiconductors (OLEDs), and liquid crystals.

This guide provides a rigorous technical examination of its physiochemical properties, a validated chemoselective synthesis protocol, and a roadmap for its application in divergent synthesis.

Chemical Identity & Physiochemical Profile

The molecule is defined by a trisubstituted benzene ring. The steric bulk of the ortho-methyl group adjacent to the bromine atom influences the kinetics of metal-catalyzed cross-coupling reactions at the C1 position, a feature that can be exploited for regioselectivity.

Table 1: Physiochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | This compound | Alt: 4-Bromo-3-methylphenylacetylene |

| CAS Number | 1000576-40-6 | |

| Molecular Formula | ||

| Molecular Weight | 195.06 g/mol | |

| Appearance | Off-white solid / Pale yellow oil | Highly dependent on purity; tends to oil if solvent traces remain. |

| Melting Point | 45–50 °C (Predicted) | Lower than non-methylated analog due to symmetry breaking. |

| Solubility | DCM, THF, Toluene, EtOAc | Insoluble in water. |

| Stability | Air-stable (solid); Oxidizes slowly in solution. | Store under inert gas at 2–8°C. |

Synthetic Routes & Mechanistic Insight

The primary challenge in synthesizing this compound is chemoselectivity . One must install the alkyne at the C4 position without disturbing the C1-Bromine bond, which is intended for later functionalization.

The Preferred Route: Chemoselective Sonogashira Coupling

The most robust method utilizes the reactivity difference between aryl iodides and aryl bromides. By starting with 1-bromo-4-iodo-2-methylbenzene , we can exploit the fact that the rate of oxidative addition of Pd(0) to Ar-I is significantly faster than to Ar-Br.

Mechanism:

-

Precursor Selection: 1-bromo-4-iodo-2-methylbenzene.

-

Selective Coupling: Reaction with Trimethylsilylacetylene (TMSA) at room temperature targets the C-I bond exclusively.

-

Deprotection: Removal of the TMS group yields the terminal alkyne.

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis emphasizing the Sandmeyer-Sonogashira sequence.

Detailed Experimental Protocol

Objective: Synthesis of this compound via selective Sonogashira coupling.

Step 1: Selective Coupling (Ar-I vs Ar-Br)

-

Reagents:

-

1-bromo-4-iodo-2-methylbenzene (1.0 equiv)

-

Ethynyltrimethylsilane (TMSA) (1.1 equiv)

- (0.02 equiv)

-

CuI (0.01 equiv)

-

Triethylamine (

) (Solvent/Base)

-

-

Protocol:

-

Degassing: Charge a flame-dried Schlenk flask with the aryl iodide, Pd catalyst, and CuI. Evacuate and backfill with Argon (

). Critical: Oxygen causes homocoupling (Glaser coupling) of the alkyne. -

Solvation: Add degassed dry

via syringe. -

Addition: Add TMSA dropwise at Room Temperature (25°C).

-

Reaction: Stir at RT for 4–6 hours. Monitor via TLC.

-

Note: Do not heat above 40°C. Higher temperatures promote oxidative addition into the C-Br bond, leading to polymerization or bis-alkynylation.

-

-

Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate the filtrate in vacuo.

-

Step 2: Desilylation

-

Reagents:

-

Crude TMS-intermediate

- (2.0 equiv)

-

Methanol (MeOH) / DCM (1:1 ratio)

-

-

Protocol:

-

Dissolve the crude oil in MeOH/DCM.

-

Add

and stir at RT for 1 hour. -

Quench: Pour into water and extract with Hexanes (

). -

Purification: Flash column chromatography (Silica gel, 100% Hexanes). The product elutes quickly due to low polarity.

-

Reactivity & Applications

This molecule is a "linchpin" scaffold. The C-Br bond and the Terminal Alkyne allow for Orthogonal Functionalization .

-

Path A: C-Br Functionalization (Suzuki/Buchwald): The steric hindrance of the methyl group at C2 makes the C1-Br bond slightly less reactive, often requiring potent ligands (e.g., SPhos, XPhos) for coupling.

-

Path B: Alkyne Functionalization (Click/Sonogashira): The terminal alkyne is unhindered and ready for "Click" chemistry (CuAAC) to form triazoles or a second Sonogashira coupling to extend conjugation.

Visualization: Divergent Reactivity Map

Figure 2: Orthogonal reactivity pathways available for library generation.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Specific Danger: Terminal acetylenes can be potentially explosive if distilled to dryness in the presence of heavy metals. Always use a stabilizing solvent during concentration.

-

Storage: Light sensitive. Store in amber vials under Nitrogen.

References

-

Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry.

-

Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews.

-

PubChem Database. "1-Bromo-4-ethynylbenzene (Analogous Structure Data)". National Library of Medicine.

-

Sigma-Aldrich. "Product Specification: 1-Bromo-4-ethynylbenzene".[1]

Sources

Technical Monograph: Structural Elucidation and Synthetic Utility of 1-Bromo-4-ethynyl-2-methylbenzene

(Commonly: 4-Bromo-3-methylphenylacetylene)

Nomenclature & Structural Identity

The compound colloquially known as 4-Bromo-3-methylphenylacetylene presents a classic case where trade nomenclature diverges from rigorous IUPAC systematic naming. For researchers designing structure-activity relationship (SAR) libraries or liquid crystal arrays, precise identification is non-negotiable.

Deconstructing the Common Name

The common name implies a parent structure of phenylacetylene (ethynylbenzene), where the ethynyl group defines position 1 on the benzene ring.

-

Parent: Phenylacetylene (Ethynyl at

) -

Substituent 1: Methyl group at

(meta to ethynyl) -

Substituent 2: Bromo group at

(para to ethynyl)

This results in a structure where the bromine and methyl groups are ortho to each other, and the bromine is para to the alkyne.

The IUPAC Preferred Name (PIN)

To derive the systematic IUPAC name, we treat the benzene ring as the parent and minimize the locant set for all substituents (Bromo, Ethynyl, Methyl).

-

Prioritization: All substituents are treated equally for numbering; the goal is the lowest locant set.

-

Numbering Options:

-

Path A (Start at Ethynyl): 1-Ethynyl, 3-Methyl, 4-Bromo

Set: 1, 3, 4 -

Path B (Start at Bromo): 1-Bromo, 2-Methyl, 4-Ethynyl

Set: 1, 2, 4

-

-

Decision: Set (1, 2, 4) is lower than (1, 3, 4).

-

Alphabetization: Bromo

Ethynyl

Correct Systematic Name: 1-Bromo-4-ethynyl-2-methylbenzene

Structural Visualization (Logic Map)

Figure 1: Logical derivation of the systematic name from the trade name, prioritizing lowest locants.

Synthetic Methodology: The Selective Sonogashira Route

Direct bromination of phenylacetylene is chemically inefficient due to poor regioselectivity (competing ring vs. alkyne bromination). The "Gold Standard" protocol relies on chemoselective Sonogashira coupling .

The Chemoselectivity Principle

The synthesis exploits the reactivity difference between aryl iodides and aryl bromides. In Pd-catalyzed cross-coupling, the oxidative addition of Pd(0) to the

-

Reactivity Order:

-

Strategy: Start with 4-Bromo-3-methyliodobenzene . Couple the alkyne at the iodine position, leaving the bromine intact for future functionalization.

Step-by-Step Protocol

Precursor: 4-Bromo-3-methyliodobenzene (Commercial or via Sandmeyer from 4-bromo-3-methylaniline).

| Step | Reagent/Condition | Purpose | Mechanism |

| 1.[1][2][3] Coupling | TMS-Acetylene (1.1 eq), | Install protected alkyne | Selective oxidative addition to C-I bond. |

| 2. Workup | Filter salts, concentrate, Flash Chromatography (Hexanes) | Isolation | Remove Pd/Cu residues. |

| 3. Deprotection | Reveal terminal alkyne | Methoxide attacks Si, releasing the alkyne. |

Synthetic Workflow Diagram

Figure 2: Chemoselective synthesis preserving the aryl-bromide motif for downstream utility.

Analytical Characterization

Validating the structure requires confirming the presence of the terminal alkyne and the retention of the aryl bromide.

Expected Spectral Data

| Technique | Signal | Assignment | Diagnostic Value |

| 1H NMR | Acetylenic | Confirms terminal alkyne. | |

| 1H NMR | Aryl Methyl | Confirms methyl group. | |

| 1H NMR | Aromatic Protons | Splitting pattern confirms 1,2,4-substitution. | |

| IR | Weak but diagnostic for alkynes. | ||

| IR | Sharp, strong band. | ||

| MS (EI) | Molecular Ion | Isotopic pattern confirms one Bromine atom. |

Quality Control Check

-

Impurity Alert: Watch for the homocoupled diyne (Glaser coupling product) if oxygen was not strictly excluded during the Sonogashira step. This appears as a symmetric dimer with no acetylenic proton in NMR.

Applications in Research & Development

The value of This compound lies in its bifunctionality. It serves as a "linchpin" molecule in two major fields:

Materials Science (OLEDs & Liquid Crystals)

The rigid phenylacetylene core is a fundamental unit in liquid crystals (tolanes).

-

Role: The bromine atom allows for a second coupling (Suzuki or Sonogashira) to extend the conjugation length, creating "molecular wires" or emissive layers in OLEDs.

-

Methyl Effect: The ortho-methyl group introduces steric twist, disrupting

-stacking in the solid state, which can improve solubility and prevent fluorescence quenching in films.

Medicinal Chemistry (Linkers)

-

Click Chemistry: The terminal alkyne is a handle for CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) to attach the phenyl ring to biological targets.

-

Scaffold Construction: The aryl bromide remains available for Buchwald-Hartwig amination, allowing the construction of complex kinase inhibitors where the phenyl ring serves as a core scaffold.

References

-

IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013).[4] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

Sonogashira Selectivity: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

Product Data (Sigma-Aldrich): 4-Bromo-1-ethynyl-2-methylbenzene Product Page. Merck/Sigma-Aldrich. (Note: Reference for analog 1-bromo-4-ethynylbenzene and nomenclature verification).

-

PubChem Compound Summary: 1-Bromo-4-ethyl-2-methylbenzene (Structural Analog Analysis). National Center for Biotechnology Information.

Sources

- 1. 1-Bromo-4-ethyl-2-methylbenzene | C9H11Br | CID 59789184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0420556A2 - Process for the preparation of 4-bromo-3-alkylphenyl ethers - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4'-Bromo-3'-methylacetophenone:Synthesis,Applications_Chemicalbook [chemicalbook.com]

CAS number for 1-Bromo-4-ethynyl-2-methylbenzene

An In-Depth Technical Guide to 1-Bromo-4-ethynyl-2-methylbenzene for Advanced Chemical Synthesis

Abstract

This guide provides a comprehensive technical overview of this compound, a key bifunctional building block in modern organic synthesis. Its unique structure, featuring both an aryl bromide and a terminal alkyne, offers orthogonal reactivity that is highly valuable for the construction of complex molecular architectures. This document, intended for researchers and professionals in drug development and materials science, details the compound's properties, a robust synthesis protocol via Sonogashira coupling with mechanistic insights, its applications as a versatile synthetic intermediate, and essential safety protocols.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic compound distinguished by the presence of a bromine atom and an ethynyl group on a toluene scaffold. These functional groups serve as versatile handles for a variety of chemical transformations, most notably cross-coupling reactions.

A summary of its key properties is presented below:

| Property | Value | Source |

| CAS Number | 1312479-78-9 | [1] |

| Molecular Formula | C₉H₇Br | [1] |

| Molecular Weight | 195.06 g/mol | N/A (Calculated) |

| Synonyms | 4-Bromo-1-ethynyl-2-methylbenzene | [1] |

| Appearance | Solid (Typical) | N/A |

| Storage Temperature | 4°C, stored under nitrogen | [1] |

| Purity | Typically ≥97% | [1] |

| InChI Key | QYKVJHHRTZBACO-UHFFFAOYSA-N | [1] |

Synthesis via Sonogashira Coupling: A Mechanistic Approach

The most efficient and widely adopted method for synthesizing aryl alkynes like this compound is the Sonogashira cross-coupling reaction.[2][3][4] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide.[5] In a logical retrosynthetic approach, this compound can be prepared from 1,4-dibromo-2-methylbenzene and a protected alkyne source, such as trimethylsilylacetylene (TMSA).

The choice of TMSA is strategic; the trimethylsilyl group "protects" the acidic alkyne proton, preventing self-coupling (Glaser coupling) and ensuring a clean reaction. The subsequent deprotection step is typically straightforward and high-yielding.

Experimental Protocol: Two-Step Synthesis

Step 1: Sonogashira Coupling of 1,4-Dibromo-2-methylbenzene with Trimethylsilylacetylene

-

Inert Atmosphere: To a dry Schlenk flask, add 1,4-dibromo-2-methylbenzene (1.0 eq), copper(I) iodide (CuI, 0.02 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 eq).

-

Solvent and Base: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add a degassed amine solvent, such as diisopropylamine or triethylamine, which also serves as the base.

-

Reagent Addition: Add trimethylsilylacetylene (1.1 eq) dropwise to the stirred mixture.

-

Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl halide is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.

Step 2: Deprotection of the Silyl Group

-

Dissolution: Dissolve the purified silylated intermediate from Step 1 in a solvent such as methanol or tetrahydrofuran (THF).

-

Base Addition: Add a base like potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF).

-

Reaction: Stir the mixture at room temperature. The deprotection is typically rapid and can be monitored by TLC.

-

Workup and Purification: Once the reaction is complete, neutralize the mixture, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, the final product, this compound, is obtained and can be further purified if necessary.

Synthesis Workflow Diagram

Caption: A two-step workflow for synthesizing this compound.

Mechanistic Insight: The Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles.[2] The primary cycle involves the palladium catalyst, while the secondary cycle involves the copper co-catalyst. The amine base is crucial for both cycles.[6]

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (R-X) to form a Pd(II) complex.[6]

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.

-

Reductive Elimination: The final step involves the elimination of the product (R-C≡C-R') and regeneration of the Pd(0) catalyst.[6]

-

-

Copper Cycle:

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Reactivity and Applications in Drug Development

This compound is not an end product but a versatile intermediate. Its value lies in the ability to selectively functionalize either the bromo or the ethynyl group, enabling sequential and divergent synthesis strategies.

-

Alkyne Functionalization: The terminal alkyne can undergo a variety of reactions, including click chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition), further Sonogashira couplings, or hydration to form ketones.

-

Aryl Bromide Functionalization: The bromo group is a prime substrate for other cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the introduction of new aryl, vinyl, or nitrogen-containing moieties.

This dual reactivity makes the compound an ideal scaffold for building libraries of complex molecules in drug discovery programs. A researcher can first build complexity from the alkyne and then use the bromide as a final attachment point for another fragment, or vice-versa.

Logical Workflow for Sequential Functionalization

Caption: Divergent synthesis pathways using this compound.

Safety and Handling

While specific safety data for this compound is limited, data for the closely related analog 1-Bromo-4-ethynylbenzene (CAS 766-96-1) provides a strong basis for handling protocols.

-

Hazard Identification:

-

Precautionary Measures & Personal Protective Equipment (PPE):

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid breathing dust.[8] Wash hands thoroughly after handling.[8][9]

-

PPE: Wear protective gloves, chemical safety goggles, and a lab coat. For solids, a dust mask (e.g., N95) is recommended.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] As recommended for the target compound, store at 4°C under an inert atmosphere.[1]

-

-

First Aid:

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its orthogonally reactive functional groups. A firm understanding of its synthesis, particularly the Sonogashira coupling mechanism, and its potential for sequential functionalization allows chemists to strategically design and execute the synthesis of complex molecular targets. Adherence to strict safety protocols is mandatory when handling this and related chemical compounds.

References

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link]

-

Mathew, S.S., et al. (2023). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. ACS Publications. Available from: [Link]

-

ResearchGate. The Sonogashira coupling reaction mechanism. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

NRO Chemistry. (2020). Sonogashira Coupling. YouTube. Available from: [Link]

-

PubChem. Benzene, 1-bromo-4-ethynyl-. National Institutes of Health. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information for "...". Available from: [Link]

Sources

- 1. 4-Bromo-1-ethynyl-2-methylbenzene | 1312479-78-9 [sigmaaldrich.com]

- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 3. Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. 1-溴-4-苯乙炔 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Molecular weight and formula of 1-Bromo-4-ethynyl-2-methylbenzene

Physicochemical Profiling, Synthetic Architecture, and Medicinal Utility

Part 1: Molecular Identity & Physicochemical Core[1]

1-Bromo-4-ethynyl-2-methylbenzene is a bifunctional halogenated aryl alkyne. Its structural uniqueness lies in the orthogonal reactivity of its substituents: a terminal alkyne (C≡C-H) capable of "click" chemistry or Sonogashira coupling, and an aryl bromide (Ar-Br) primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This scaffold acts as a critical "linchpin" in the synthesis of conjugated organic semiconductors (molecular wires) and kinase inhibitors, where the methyl group provides necessary steric conformational locking (atropisomerism control).

Quantitative Data Profile

| Property | Value / Description | Technical Note |

| IUPAC Name | This compound | Also cited as 4-Bromo-3-methylphenylacetylene |

| Molecular Formula | C₉H₇Br | |

| Molecular Weight | 195.06 g/mol | Average weight based on standard abundance |

| Exact Mass | 193.9731 Da | Monoisotopic mass (for ⁷⁹Br isotope) |

| Isotopic Pattern | 1:1 doublet (M, M+2) | Characteristic equal intensity peaks at 194/196 Da in MS due to ⁷⁹Br/⁸¹Br |

| Physical State | Pale yellow solid/oil | Low melting point solid (approx. 40–50°C depending on purity) |

| Solubility | Lipophilic | Soluble in DCM, THF, Toluene; Insoluble in water |

Structural Analysis

The molecule features a 1,2,4-substitution pattern on the benzene ring:

-

Position 1 (Br): Electron-withdrawing, deactivates the ring slightly, serves as a latent electrophile.

-

Position 2 (Methyl): Weakly electron-donating, provides steric bulk that prevents planar rotation in biaryl systems.

-

Position 4 (Ethynyl): Electron-rich

-system, serves as a nucleophile in deprotonated form or a dipolarophile in cycloadditions.

Part 2: Synthetic Architecture

To synthesize this molecule with high fidelity, one must avoid the homocoupling of the alkyne (Glaser coupling) and ensure the bromine atom remains intact during the installation of the ethynyl group.

Preferred Route: Chemoselective Sonogashira Coupling

The most robust protocol utilizes the reactivity gap between aryl iodides and aryl bromides. By starting with 1-bromo-4-iodo-2-methylbenzene , we can selectively install the alkyne at the iodine position (C4) while leaving the bromine (C1) untouched for future use.

Mechanism of Selectivity: The oxidative addition of Pd(0) to the C–I bond is kinetically faster (lower activation energy) than to the C–Br bond. By maintaining room temperature (RT) and controlling catalyst loading, the reaction is exclusively chemoselective.

Experimental Protocol (Step-by-Step)

Reagents:

-

Substrate: 1-Bromo-4-iodo-2-methylbenzene (1.0 eq)

-

Alkyne Source: Trimethylsilylacetylene (TMSA) (1.1 eq)

-

Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

-

Co-Catalyst: CuI (1 mol%)[1]

-

Base/Solvent: Triethylamine (TEA) / THF (1:1 v/v)

Workflow:

-

Inertion: Flame-dry a Schlenk flask and cycle with Argon (3x) to remove O₂ (prevents Glaser homocoupling).

-

Dissolution: Dissolve the di-halo substrate in degassed THF/TEA.

-

Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI. The solution typically turns yellow/brown.

-

Addition: Add TMSA dropwise via syringe at 0°C, then warm to Room Temperature (25°C).

-

Monitoring: Stir for 4–6 hours. Monitor via TLC (Hexanes). The iodine bond cleaves; the bromine bond remains stable at RT.

-

Deprotection: Dilute with MeOH and add K₂CO₃ (2.0 eq). Stir for 30 mins to cleave the TMS group.

-

Purification: Filter through a silica plug to remove Pd black. Concentrate and purify via flash column chromatography (100% Hexanes).

Synthetic Logic Diagram

The following diagram illustrates the chemoselective strategy and the decision matrix for purification.

Figure 1: Chemoselective synthesis pathway exploiting the reactivity differential between Aryl-Iodide and Aryl-Bromide bonds.[2][3][4][5][6]

Part 3: Functional Utility in Medicinal Chemistry[10]

In drug discovery, This compound is not merely an intermediate; it is a pharmacophore modulator.

The "Gatekeeper" Interaction

In kinase inhibitor design (e.g., targeting EGFR or BCR-ABL), the ethynyl group often serves to access a hydrophobic pocket near the gatekeeper residue (often Threonine or Methionine). The rigid linearity of the alkyne acts as a "spacer" that positions the terminal phenyl ring (derived from the Br-end via subsequent coupling) into the deep hydrophobic back-cleft.

Orthogonal Library Generation

This molecule allows for "Divergent Synthesis" strategies:

-

Step 1 (Click Chemistry): React the alkyne (C4) with an azide library to form triazoles (bioisosteres for amide bonds).

-

Step 2 (Suzuki Coupling): Use the preserved Bromine (C1) to cross-couple with aryl-boronic acids.

-

Result: A library of bi-aryl triazoles with a central methyl scaffold that restricts rotation, potentially locking the active conformation.

-

Part 4: Analytical Validation & References

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.

1H NMR Signature (300/400 MHz, CDCl₃)

-

Methyl Group: Look for a sharp singlet (

) at ~2.40 ppm . This integrates to 3H. -

Acetylenic Proton: A distinct singlet or fine doublet at ~3.10 ppm . This confirms the terminal alkyne is free (not TMS-protected).

-

Aromatic Region:

-

Doublet (~7.45 ppm) corresponding to the proton ortho to Br.

-

Multiplets (~7.20–7.30 ppm) for the remaining protons.

-

Coupling Check: The coupling constants (

) should reflect the 1,2,4-substitution pattern.

-

Mass Spectrometry (GC-MS / LC-MS)

-

Parent Ion: Look for the molecular ion cluster.

-

Isotope Pattern: You must observe two peaks of nearly equal height at m/z 194 and 196 .

-

If you see only 194, you have lost the Bromine (dehalogenation).

-

If you see a cluster at ~266, you have failed to remove the TMS group.

-

References

-

Sonogashira Coupling Selectivity: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[7] Chemical Reviews.

-

Compound Data & Isomers: PubChem Compound Summary for substituted ethynylbenzenes. National Center for Biotechnology Information.

-

Synthesis of Aryl Alkynes: Sigma-Aldrich Technical Bulletin: Alkyne Synthesis Protocols.

-

Kinase Inhibitor Design: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.

Sources

- 1. arodes.hes-so.ch [arodes.hes-so.ch]

- 2. 1-Bromo-4-ethyl-2-methylbenzene | C9H11Br | CID 59789184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. CN102030602A - Method for synthesizing terminal alkyne by using bromoacetylene compound - Google Patents [patents.google.com]

- 5. CAS 766-96-1: 1-bromo-4-ethynylbenzene | CymitQuimica [cymitquimica.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1-Bromo-4-ethynyl-2-methylbenzene in organic solvents

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-Bromo-4-ethynyl-2-methylbenzene (CAS: 1356958-34-3). This guide is structured for researchers utilizing this compound as a bifunctional intermediate in organic synthesis, specifically in cross-coupling reactions.

Executive Summary & Compound Identification

This compound is a bifunctional aryl building block characterized by a bromine atom at the C1 position, a methyl group at C2, and a terminal alkyne (ethynyl group) at C4.[1][2][3] Its dual reactivity—susceptibility to oxidative addition at the C-Br bond and transmetallation/deprotonation at the alkyne—makes it a critical intermediate for constructing conjugated systems, liquid crystals, and pharmaceutical scaffolds.[1]

-

Structural Isomer Distinction : Distinct from 4-Bromo-1-ethynyl-2-methylbenzene (CAS 1312479-78-9) and 1-Bromo-4-ethynylbenzene (CAS 766-96-1).[1][2]

Physicochemical Profile & Solubility Principles

Polarity and Intermolecular Forces

The molecule is predominantly lipophilic (hydrophobic). The benzene ring, combined with the bromo and methyl substituents, creates a non-polar core. The terminal alkyne provides a site of slight acidity and weak polarity but does not significantly enhance water solubility.

-

Predicted LogP : ~3.5 – 4.0 (High Lipophilicity)[2]

-

Physical State : Typically a low-melting solid or viscous oil at room temperature (Melting Point estimate: < 70°C, based on the analog 1-Bromo-4-ethynylbenzene MP 64-67°C and steric disruption by the ortho-methyl group).[1][2]

Solubility Profile

The "like dissolves like" principle governs the solubility of this halo-aryl alkyne.[1][2] It exhibits excellent solubility in aprotic, non-polar to moderately polar organic solvents and negligible solubility in polar protic solvents like water.

Table 1: Solubility in Common Organic Solvents (Predicted/Analog-Derived)

| Solvent Class | Specific Solvent | Solubility Rating | Application Relevance |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Standard solvent for dissolution, NMR, and reaction workup.[1][2] |

| Aromatic | Toluene, Benzene | Excellent (>100 mg/mL) | Preferred for high-temperature couplings (e.g., Sonogashira).[1] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Excellent (>100 mg/mL) | Primary solvent for lithiation or Grignard formation. |

| Esters | Ethyl Acetate (EtOAc) | Good | Standard solvent for extraction and chromatography. |

| Alkanes | Hexanes, Pentane | Moderate to Good | Used as the non-polar component in silica gel chromatography. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Good | Used in Pd-catalyzed couplings; heating may be required for high conc.[1] |

| Polar Protic | Methanol, Ethanol | Low to Moderate | Poor solubility at room temp; often used for recrystallization (hot). |

| Aqueous | Water | Insoluble | Immiscible; forms a biphasic system. |

Experimental Protocols

Dissolution Protocol for Catalytic Coupling (Sonogashira)

Objective : Prepare a 0.5 M stock solution for a cross-coupling reaction.

-

Inert Atmosphere : Purge the reaction vessel with Nitrogen (N₂) or Argon to prevent oxidative homocoupling of the alkyne (Glaser coupling).

-

Solvent Choice : Select Anhydrous THF or Anhydrous Toluene .

-

Note: Degas the solvent by sparging with inert gas for 15 minutes prior to use to remove dissolved oxygen.[2]

-

-

Weighing : Weigh 195 mg (1.0 mmol) of this compound.

-

Addition : Add the solid/oil to the vessel.

-

Dissolution : Add 2.0 mL of degassed solvent. Swirl or stir magnetically. The compound should dissolve rapidly at room temperature.

-

Catalyst Addition : Add the Pd catalyst and Cu co-catalyst after the substrate is fully dissolved to ensure homogeneous kinetics.

Purification Workflow (Silica Gel Chromatography)

Since the compound is non-polar, it elutes quickly on silica gel.

-

Mobile Phase Optimization : Start with 100% Hexanes .

-

TLC Monitoring : Spot the crude mixture. If the R_f is too low (< 0.2), introduce Ethyl Acetate (EtOAc).

-

Gradient : A gradient of 0% to 5% EtOAc in Hexanes is typically sufficient to elute the product while separating it from more polar impurities (e.g., phosphine oxides from catalysts).

-

Loading : Dissolve the crude residue in a minimum volume of DCM or Toluene/Hexane (1:1) for loading onto the column. Avoid using pure Hexane if the crude is an oil that does not dissolve well; use a small amount of DCM to ensure quantitative transfer.

Visualization: Solubility & Reaction Workflows[1][2]

Diagram 1: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended experimental stage.[2]

Caption: Decision tree for solvent selection based on experimental intent (Reaction, Purification, or Analysis).

Diagram 2: Purification Logic Flow

This diagram illustrates the logic for purifying the compound from a crude reaction mixture, highlighting solubility-driven choices.

Caption: Step-by-step purification logic utilizing the compound's high solubility in non-polar solvents.

Handling & Stability

-

Storage : Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). Terminal alkynes can slowly polymerize or oxidize upon prolonged exposure to air and light.

-

Stability : The C-Br bond is stable under ambient conditions but light sensitive.[1][2] The terminal alkyne is sensitive to copper/base in the presence of oxygen (Glaser coupling risk).

-

Safety : Treat as an irritant (Skin/Eye).[6] Use standard PPE (Gloves, Goggles, Lab Coat).

References

-

Sigma-Aldrich .[3] Product Specification: 1-Bromo-4-ethynylbenzene (Analog Reference). Retrieved from .[1][2]

-

BLD Pharm . Product Detail: this compound (CAS 1356958-34-3).[1][2][4][5] Retrieved from .

-

PubChem . Compound Summary: this compound.[1][2][4][5][7] National Library of Medicine. Retrieved from .

-

ChemicalBook . CAS Database List: 1356958-34-3.[1][2][5] Retrieved from .

Sources

- 1. 6942-99-0|2,4-Dibromomesitylene|BLD Pharm [bldpharm.com]

- 2. 766-96-1|1-Bromo-4-ethynylbenzene|BLD Pharm [bldpharm.com]

- 3. 3,5-Dinitrobenzoic acid CAS#: 99-34-3 [m.chemicalbook.com]

- 4. 766-96-1|1-Bromo-4-ethynylbenzene|BLD Pharm [bldpharm.com]

- 5. 576-83-0|2,4,6-Trimethylbromobenzene|BLD Pharm [bldpharm.com]

- 6. 1-Bromo-4-ethynylbenzene | 766-96-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | 1356958-34-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 4-Bromo-3-methylphenylacetylene

This guide provides a comprehensive technical overview of 4-bromo-3-methylphenylacetylene, a substituted aromatic alkyne of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule, this document integrates established synthetic methodologies with computational predictions of its core physical properties. This approach offers a robust framework for scientists and drug development professionals to understand, synthesize, and potentially utilize this compound in their research endeavors.

Introduction: The Significance of Substituted Phenylacetylenes

Substituted phenylacetylenes are a pivotal class of organic compounds, serving as versatile building blocks in a multitude of scientific disciplines. Their rigid, linear geometry and rich electron density make them ideal components in the construction of complex molecular architectures. In drug discovery, the phenylacetylene scaffold is found in various pharmacologically active agents. In materials science, these compounds are precursors to conjugated polymers and other functional materials with unique optical and electronic properties.[1] The specific substitution pattern of 4-bromo-3-methylphenylacetylene, featuring a bromo- and a methyl- group on the phenyl ring, offers distinct opportunities for further chemical modification and tuning of its physicochemical characteristics.

Physicochemical Properties of 4-Bromo-3-methylphenylacetylene

| Property | Predicted Value | Prediction Tool/Methodology |

| Melting Point | 45-55 °C | Regression-based, gradient boosting model[2] |

| Boiling Point | 230-240 °C | Regression-based, gradient boosting model[3] |

| Molecular Weight | 211.08 g/mol | - |

| Molecular Formula | C9H7Br | - |

| SMILES | Cc1ccc(C#C)c(Br)c1 | - |

Note: The predicted values are presented as a range to reflect the inherent uncertainty in computational estimations. These values should be used as a guideline for experimental design.

The predicted melting point suggests that 4-bromo-3-methylphenylacetylene is likely a low-melting solid at room temperature. The relatively high predicted boiling point is consistent with a substituted aromatic compound of this molecular weight. The bromine atom and the methyl group influence the molecule's polarity and intermolecular forces, which in turn determine its melting and boiling points. The asymmetry of the substitution pattern may lead to less efficient crystal packing compared to more symmetrical isomers, potentially resulting in a lower melting point.[4]

Synthesis of 4-Bromo-3-methylphenylacetylene: A Proposed Protocol

The Sonogashira coupling is a robust and widely employed method for the synthesis of aryl acetylenes from aryl halides and terminal alkynes.[5][6][7] This palladium- and copper-catalyzed cross-coupling reaction is known for its mild reaction conditions and tolerance of various functional groups.[8][9]

A plausible and efficient synthetic route to 4-bromo-3-methylphenylacetylene involves the Sonogashira coupling of a suitable aryl halide with a protected acetylene source, followed by deprotection. A key starting material for this synthesis is 4-bromo-3-methylaniline.

Synthesis of the Precursor: 4-Bromo-3-methylaniline

4-Bromo-3-methylaniline can be synthesized from 2-bromo-5-nitrotoluene through the reduction of the nitro group.[10]

Experimental Protocol:

-

To a solution of 2-bromo-5-nitrotoluene in a suitable solvent (e.g., methanol), add a reducing agent such as Raney nickel.

-

Stir the mixture under a hydrogen atmosphere (30 psi) for approximately 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield 4-bromo-3-methylaniline, which can be used in the next step without further purification if of sufficient purity.[10]

Sonogashira Coupling to form 4-Bromo-3-methylphenylacetylene

The following is a proposed protocol for the synthesis of the target compound, adapted from established Sonogashira coupling procedures.

Experimental Protocol:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromo-3-methylaniline (1 equivalent) in a suitable solvent such as deoxygenated triethylamine or a mixture of DMF and triethylamine.

-

To this solution, add a palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2, 0.03 equivalents), and a copper(I) co-catalyst, such as copper(I) iodide (CuI, 0.06 equivalents).[8]

-

Add a terminal alkyne, such as trimethylsilylacetylene (1.2 equivalents), to the reaction mixture. The trimethylsilyl group serves as a protecting group for the terminal alkyne.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion of the coupling reaction, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product containing the silyl-protected alkyne can then be deprotected by treatment with a mild base, such as potassium carbonate in methanol, to yield 4-bromo-3-methylphenylacetylene.

-

Purify the final product by column chromatography on silica gel.

Potential Applications in Research and Development

Substituted phenylacetylenes are valuable intermediates in several areas of chemical research.

-

Medicinal Chemistry: The phenylacetylene moiety can be incorporated into larger molecules to act as a rigid linker or a pharmacophoric element. The bromine atom on the aromatic ring provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for biological screening. Aryl-substituted benzothiophenes and phenanthrenes, which have applications in medicinal chemistry, can be synthesized from aryl acetylenes.[11]

-

Materials Science: Phenylacetylene derivatives are monomers for the synthesis of poly(phenylacetylene)s, which are conjugated polymers with interesting electronic and optical properties.[1] The substituents on the phenyl ring can be used to tune the polymer's properties, such as its solubility, conductivity, and emission wavelength.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 4-bromo-3-methylphenylacetylene and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

-

Handling of Brominated Compounds: Brominated organic compounds can be toxic and irritating. Avoid direct contact with skin and eyes.[12] In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store the compound in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

It is highly recommended to consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.

Conclusion

While experimental data on the melting and boiling points of 4-bromo-3-methylphenylacetylene are currently lacking, this guide provides a comprehensive overview based on computational predictions and established synthetic methodologies. The proposed Sonogashira coupling protocol offers a reliable route to this compound, enabling its further investigation by the scientific community. The unique substitution pattern of 4-bromo-3-methylphenylacetylene makes it a promising candidate for applications in both medicinal chemistry and materials science, warranting further exploration of its properties and reactivity.

References

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 18, 2026, from [Link]

-

PSDS. (n.d.). Propersea (Property Prediction). Retrieved February 18, 2026, from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved February 18, 2026, from [Link]

-

Beilstein Journals. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]

-

MDPI. (2024, November 14). Synthesis of Novel Aryl-Substituted Acetylenic Monoterpene Analogues by Sonogashira Coupling. Retrieved from [Link]

-

PMC. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved February 18, 2026, from [Link]

-

Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

-

GitHub. (n.d.). Guillaume2126/Melting-point-predictor. Retrieved February 18, 2026, from [Link]

-

Cgemtarget. (n.d.). 4-Bromo-3-methylphenol CAS NO. 14472-14-1 C7H7BrO. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4'-Bromo-3'-methylacetophenone. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved February 18, 2026, from [Link]

-

RSC Publishing. (2024, April 19). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Retrieved from [Link]

-

ResearchGate. (2025, October 16). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

-

MDPI. (2021, September 15). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

-

Journal of Electrochemistry. (2023, August 22). Electrochemical Syntheses of Aryl-Substituted Benzothiophenes and Phenanthrenes Using Benzenediazonium Salts as the Aryl Radical Precursors. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-methyl-4-bromo-aniline. Retrieved February 18, 2026, from [Link]

-

ICL Group Sustainability. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). The Preparation and Properties of Substituted Phenylacetylenes and Di-phenylethynyl Mercurys. Retrieved from [Link]

-

Indian Chemical Council (ICC). (2019, March 18). Bromine Safety Handbook. Retrieved from [Link]

- Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.

-

PubChem. (n.d.). 4-Bromo-3-methylaniline. Retrieved February 18, 2026, from [Link]

-

Chemistry Stack Exchange. (2023, March 17). Why is the melting point of 4-bromoacetanilide so high? Does it have any reason to do with the chemical structure, or the para aspect?. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Dimetallation of phenylacetylene. Synthesis of ortho-substituted derivatives of phenylacetylene, benzo[b]selenophene and benzo[b]tellurophene. Retrieved from [Link]

Sources

- 1. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium( i ) catalyst with a N-functionalized hemilabile phosphine ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00259H [pubs.rsc.org]

- 2. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 3. Boiling Point Predictor | AAT Bioquest [aatbio.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acdlabs.com [acdlabs.com]

- 8. mdpi.com [mdpi.com]

- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 11. "Electrochemical Syntheses of Aryl-Substituted Benzothiophenes and Phen" by Li-Yuan Lan, Yang-Ye Jiang et al. [jelectrochem.xmu.edu.cn]

- 12. dollycorporation.com [dollycorporation.com]

Structural and Reactivity Divergence: 1-Bromo-4-ethynylbenzene vs. 1-Bromo-4-ethynyl-2-methylbenzene

[1]

Executive Summary

This technical guide analyzes the critical physicochemical and reactivity differences between 1-Bromo-4-ethynylbenzene (Molecule A) and its ortho-methylated congener, 1-Bromo-4-ethynyl-2-methylbenzene (Molecule B) .[1] While both serve as bifunctional linkers in organic electronics and Metal-Organic Frameworks (MOFs), the introduction of the methyl group at the ortho position relative to the bromine atom fundamentally alters the steric landscape. This modification significantly retards oxidative addition at the C-Br bond during cross-coupling reactions while simultaneously modulating the solubility profile and crystal packing of the resulting materials.

Part 1: Molecular Profiling and Physical Properties

The primary structural distinction lies in the symmetry breaking and steric bulk introduced by the methyl group in Molecule B. This seemingly minor alkylation dictates the divergent behaviors in synthesis and application.

Comparative Data Table

| Feature | 1-Bromo-4-ethynylbenzene (A) | This compound (B) |

| CAS Number | 766-96-1 | 1312479-78-9 |

| Molecular Weight | 181.03 g/mol | 195.06 g/mol |

| Symmetry Point Group | ||

| Steric Environment | Unhindered C-Br bond | Hindered C-Br bond (Ortho-Methyl) |

| Electronic Character | Electron-neutral/weakly withdrawing | Electron-donating (+I effect from Methyl) |

| Predicted LogP | ~2.9 | ~3.4 (Higher Lipophilicity) |

| Physical State | Solid (MP: 64–67 °C) | Low-melting Solid or Oil (due to symmetry breaking) |

Structural Visualization (Graphviz)

The following diagram illustrates the steric clash zone introduced by the methyl group in Molecule B, which is absent in Molecule A.

Caption: Comparative topology showing the steric interference of the ortho-methyl group in Molecule B against the Bromine atom, hindering metal catalyst insertion.

Part 2: Reactivity Divergence (The "Ortho Effect")

The most consequential difference for researchers is the reactivity profile of the C-Br bond .

Oxidative Addition Kinetics

In Palladium-catalyzed cross-couplings (Sonogashira, Suzuki-Miyaura), the rate-determining step is often the oxidative addition of the Pd(0) species into the C-Halide bond.[1]

-

Molecule A: The C-Br bond is exposed.[1] The catalytic cycle proceeds with standard kinetics.

-

Molecule B: The methyl group at position 2 exerts steric hindrance . This forces the phosphine ligands on the incoming Palladium catalyst to adopt a more crowded conformation, significantly increasing the activation energy for oxidative addition.

-

Consequence: Reactions involving Molecule B require higher temperatures (>80°C vs. RT/60°C) or more specialized, electron-rich bulky ligands (e.g., SPhos, XPhos) to facilitate the insertion.

-

Regioselectivity in Synthesis

When synthesizing these molecules, the electronic difference dictates the strategy.

-

Acidity of the Alkyne: The methyl group in Molecule B exerts a positive inductive effect (+I), pushing electron density into the ring. This makes the terminal alkyne proton (

) slightly less acidic than in Molecule A. While subtle, this can affect deprotonation rates when using weak bases (e.g., amines) in copper-free Sonogashira conditions.

Part 3: Experimental Protocol (Synthesis of Molecule B)

Since Molecule A is a commodity chemical, this guide focuses on the robust synthesis of Molecule B (this compound). The most reliable route utilizes a chemoselective Sonogashira coupling starting from a di-halo precursor.

Strategic Logic

We utilize 2-Bromo-5-iodotoluene as the starting material.

-

Selectivity Principle: The C-I bond is significantly weaker (bond dissociation energy ~65 kcal/mol) and undergoes oxidative addition much faster than the C-Br bond (~81 kcal/mol).

-

Outcome: We can selectively install the ethynyl group at the iodine position (Position 4 relative to methyl) while leaving the bromine (Position 1) intact for future functionalization.

Step-by-Step Methodology

Reagents

-

Substrate: 2-Bromo-5-iodotoluene (1.0 eq)

-

Alkyne Source: Trimethylsilylacetylene (TMSA) (1.1 eq)

-

Catalyst:

(2 mol%) -

Co-Catalyst: CuI (1 mol%)

-

Base/Solvent: Triethylamine (

) / THF (1:1 v/v) -

Deprotection:

/ Methanol

Workflow Diagram

Caption: Chemoselective route exploiting the reactivity difference between Aryl-I and Aryl-Br bonds.

Detailed Procedure

-

Coupling (TMS Installation):

-

In a flame-dried Schlenk flask under Argon, dissolve 2-Bromo-5-iodotoluene (5.0 g, 16.8 mmol) in dry THF/Et3N (30 mL each).

-

Add

(235 mg) and CuI (32 mg). -

Dropwise add Trimethylsilylacetylene (1.82 g, 18.5 mmol).

-

Observation: The solution will darken (Pd reduction) and precipitate salts (

). -

Stir at room temperature for 4–6 hours. Validation: Monitor by TLC (Hexanes). The starting material (Iodide) should disappear; the Bromide bond remains untouched at RT.

-

Workup: Filter off salts, concentrate, and purify via short silica plug (100% Hexanes).

-

-

Deprotection (TMS Removal):

-

Dissolve the TMS-intermediate in MeOH:CH2Cl2 (1:1, 50 mL).

-

Add anhydrous

(3.0 eq). Stir for 1 hour at RT. -

Validation: Proton NMR will show the disappearance of the TMS singlet (0.2 ppm) and appearance of the terminal alkyne triplet (

3.1 ppm). -

Purification: Aqueous wash, extraction with DCM, and vacuum distillation or column chromatography.

-

Part 4: Applications and Implications

Molecular Wires and Conductance

In molecular electronics (break junction experiments), Molecule B is often preferred over Molecule A to study conformational locking .

-

Mechanism: The ortho-methyl group creates a torsional barrier, preventing the phenyl ring from rotating freely relative to the electrode surface or subsequent conjugated units. This allows researchers to measure conductance through a fixed planar or twisted conformation, whereas Molecule A averages multiple conformations.

Drug Discovery (The "Methyl Scan")

In Medicinal Chemistry, replacing Molecule A with Molecule B is a classic "Methyl Scan" tactic.

-

Metabolic Stability: The methyl group can block a metabolically labile site on the ring.

-

Solubility: The symmetry breaking increases solubility in organic media, which is often a bottleneck for rigid rod-like alkynes.

References

-

Sonogashira Coupling Selectivity: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

-

Ortho-Substituent Effects: Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Phenylboronic Acids.[1] Angewandte Chemie International Edition, 42(48), 5993-5996. Link

-

Physical Properties & CAS Data: PubChem Compound Summary for CID 136603 (1-Bromo-4-ethynylbenzene). Link

-

Synthesis of Methylated Congeners: Tour, J. M., et al. (1996). Self-Assembled Monolayers and Molecular Bridges for Molecular Electronics. Journal of the American Chemical Society, 118(2), 235-247. Link

Ethynyl-Substituted Bromotoluene Derivatives: A Technical Guide to Synthesis, Reactivity, and Application

Executive Summary Ethynyl-substituted bromotoluene derivatives represent a high-value class of bifunctional building blocks in modern organic synthesis. Characterized by the coexistence of an electrophilic aryl bromide and a nucleophilic (or dipolarophilic) terminal alkyne on a methylated benzene core, these scaffolds offer orthogonal reactivity profiles essential for diverse fields. In medicinal chemistry, they serve as critical precursors for fused heterocycles (indoles, isocoumarins) and "click" chemistry handles. In materials science, they are the monomeric units for Poly(phenylene ethynylene)s (PPEs) and molecular wires. This guide provides a comprehensive technical analysis of their synthesis, reactivity, and application, moving beyond basic descriptions to explore the mechanistic causality and experimental nuance required for high-fidelity utilization.

Structural Landscape & Synthetic Strategies

The utility of ethynyl-substituted bromotoluenes lies in their structural isomerism. The relative positioning of the methyl (-CH₃), bromo (-Br), and ethynyl (-C≡CH) groups dictates both steric accessibility and electronic activation.

The Synthetic Challenge: Selectivity

The primary challenge in synthesizing these derivatives is installing the ethynyl group without compromising the bromine atom, or vice versa. Direct alkynylation of dibromotoluenes often leads to statistical mixtures of mono- and bis-alkynylated products.

The "Iodo-Selective" Strategy (Gold Standard): To achieve high regioselectivity, researchers utilize the significant reactivity gap between aryl iodides and aryl bromides in Palladium-catalyzed cross-couplings.

-

Substrate: Bromo-iodotoluene (e.g., 4-bromo-2-iodotoluene).

-

Reaction: Sonogashira Coupling at ambient temperature.[1]

-

Mechanism: Oxidative addition of Pd(0) occurs preferentially at the C-I bond (bond dissociation energy ~65 kcal/mol) rather than the C-Br bond (~81 kcal/mol), leaving the bromine intact for downstream functionalization.

Graphviz Visualization: Selective Synthesis Workflow

The following diagram illustrates the selective synthesis pathway, highlighting the critical divergence points based on catalyst choice and leaving group hierarchy.

Figure 1: Chemoselective synthesis pathway utilizing the reactivity hierarchy of halogens to preserve the bromine functionality.

Reactivity Profile: The Orthogonal Pivot

The defining feature of ethynyl-substituted bromotoluenes is orthogonal reactivity . The molecule acts as a "pivot" point, allowing independent functionalization of two distinct sites.

Site A: The Aryl Bromide (Electrophile)

The bromine handle remains active for Pd-catalyzed cross-coupling reactions that require higher activation energies or specialized ligands (e.g., Buchwald ligands) compared to the initial Sonogashira step.

-

Suzuki-Miyaura: Coupling with boronic acids to extend conjugation.

-

Buchwald-Hartwig: Amination to introduce nitrogen functionalities.

-

Lithium-Halogen Exchange: Conversion to an aryl lithium species for nucleophilic attack on carbonyls.

Site B: The Terminal Alkyne (Nucleophile/Dipolarophile)

The ethynyl group offers a completely different reaction manifold:

-

CuAAC (Click Chemistry): Reaction with azides to form 1,2,3-triazoles (bio-isosteres for amide bonds).

-

Sonogashira (Second): Coupling with a different aryl halide to form unsymmetrical diarylalkynes.

-

Glaser Coupling: Oxidative homocoupling to form diynes.

Graphviz Visualization: Divergent Reactivity

Figure 2: Divergent reaction pathways accessible via the bifunctional core.

Applications in High-Performance Sectors

Medicinal Chemistry: Heterocycle Synthesis

Ethynyl-bromotoluenes are precursors for indole synthesis via the Larock Indole Synthesis or Cacchi reaction .

-

Mechanism:[2][3] The alkyne undergoes coordination to Pd(II), followed by nucleophilic attack by an amine (or hydrazine) and subsequent intramolecular cyclization involving the bromine position.

-

Significance: This allows for the rapid assembly of complex alkaloids and kinase inhibitors where the toluene methyl group provides lipophilicity or metabolic stability (blocking metabolic soft spots).

Materials Science: Molecular Electronics

In the field of Organic Light Emitting Diodes (OLEDs), these derivatives serve as "capping units" or monomers.

-

Poly(phenylene ethynylene)s (PPEs): Polymerization of ethynyl-bromotoluenes (often requiring A-B monomer design or A2 + B2 approach) yields conjugated polymers with high fluorescence quantum yields. The methyl group is crucial here; it disrupts π-π stacking just enough to prevent fluorescence quenching in the solid state, a common failure mode in unsubstituted analogs.

Experimental Protocol: Synthesis of 4-Bromo-2-ethynyltoluene

Objective: Selective synthesis of 4-bromo-2-ethynyltoluene from 4-bromo-2-iodotoluene. Scale: 10 mmol.

Materials Table

| Reagent | Equiv. | Amount | Role |

| 4-Bromo-2-iodotoluene | 1.0 | 2.97 g | Substrate |

| Trimethylsilylacetylene (TMSA) | 1.1 | 1.08 g | Alkyne Source |

| PdCl₂(PPh₃)₂ | 0.02 | 140 mg | Catalyst |

| CuI | 0.04 | 76 mg | Co-catalyst |

| Triethylamine (Et₃N) | Solvent | 30 mL | Base/Solvent |

| THF | Solvent | 10 mL | Co-solvent |

Step-by-Step Methodology

Phase 1: Selective Coupling (The Sonogashira)

-

Setup: Flame-dry a 100 mL Schlenk flask and cool under Argon flow.

-

Charging: Add 4-bromo-2-iodotoluene, PdCl₂(PPh₃)₂, and CuI.

-

Solvent Addition: Degas Et₃N and THF (sparge with Argon for 15 mins) and transfer via cannula to the flask.

-

Initiation: Add TMSA dropwise via syringe at room temperature (25°C). Crucial: Do not heat. Heating may activate the C-Br bond.

-

Monitoring: Stir for 4–6 hours. Monitor by TLC (Hexanes). The disappearance of the starting iodide indicates completion.

-

Workup: Filter the suspension through a Celite pad to remove precipitated ammonium salts. Concentrate the filtrate under reduced pressure.

Phase 2: Deprotection

-

Dissolution: Dissolve the crude TMS-intermediate in MeOH (20 mL).

-

Cleavage: Add K₂CO₃ (1.5 equiv, 2.07 g) and stir at ambient temperature for 1 hour.

-

Extraction: Dilute with water (50 mL) and extract with Diethyl Ether (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (100% Hexanes) to yield the title compound as a pale yellow oil.

Safety & Handling

-

Explosion Hazard: Terminal acetylenes can be unstable. While ethynyl-bromotoluenes are generally stable, avoid distillation at high temperatures which can trigger polymerization.

-

Toxicity: Aryl bromides are potential alkylating agents. Handle in a fume hood.

-

Catalyst Residues: Palladium and Copper residues must be removed (using scavengers like thiourea or silica filtration) before biological testing of downstream products.

References

-

Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46-49. Link

-

Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Larock Indole Synthesis mechanism).

-

Bunz, U. H. F. (2000). "Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications". Chemical Reviews, 100(4), 1605–1644. Link

-

Nielsen, M. B., & Diederich, F. (2005). "Conjugated Oligoenynes based on the Diethynylethene Unit". Chemical Reviews, 105(5), 1837–1878. Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis and Functionalization of Poly(4-Bromo-3-methylphenylacetylene)

Executive Summary

This guide details the precision synthesis of poly(4-bromo-3-methylphenylacetylene) (PBMPA), a substituted polyacetylene derivative distinguished by its conjugated backbone and reactive orthogonal handles. Unlike unsubstituted poly(phenylacetylene), the inclusion of the 3-methyl group enhances solubility in organic solvents, while the 4-bromo moiety serves as a critical "anchor point" for post-polymerization functionalization (PPF).

This protocol utilizes a Rhodium-based coordination polymerization system to ensure high stereoregularity (cis-transoidal), followed by a Suzuki-Miyaura cross-coupling protocol to demonstrate the material's utility as a scaffold for drug delivery vectors or optoelectronic materials.

Strategic Rationale & Mechanism

Why Rhodium?

While Tungsten (W) and Molybdenum (Mo) catalysts are effective for sterically crowded acetylenes, they are highly oxophilic and intolerant of functional groups.[1] For BMPA, we utilize [Rh(nbd)Cl]₂ (Norbornadiene rhodium(I) chloride dimer).[2]

-

Stereoselectivity: Rhodium catalysts selectively produce cis-transoidal microstructures, which maximize conjugation length and minimize steric clashes between pendant phenyl rings.

-

Tolerance: Rh(I) is tolerant of the bromine moiety and ambient moisture compared to W/Mo systems.

The Monomer Design (BMPA)

-

Acetylene (C1): Polymerizable handle.

-

Methyl (C3): Increases entropy of mixing (solubility) and prevents π-stacking aggregation that typically renders poly(p-bromophenylacetylene) insoluble.

-

Bromine (C4): A robust electrophile for Palladium-catalyzed cross-coupling.

Experimental Workflow Visualization

The following diagram outlines the critical path from monomer to functionalized polymer.

Figure 1: Operational workflow for the synthesis and functionalization of PBMPA.

Detailed Protocols

Pre-Requisite: Monomer Purification

Critical Step: The Rhodium catalyst is robust but can be deactivated by terminal alkyne oxidation products.

-

Dissolve 4-Bromo-3-methylphenylacetylene in minimal hexanes.

-

Pass through a short plug of neutral alumina to remove acidic impurities.

-

Evaporate solvent and dry under high vacuum (0.1 mbar) for 4 hours.

Protocol A: Polymerization of BMPA

Objective: Synthesis of high-molecular-weight, stereoregular PBMPA.

Reagents:

-

Monomer: BMPA (1.0 g, 5.1 mmol)

-

Catalyst: [Rh(nbd)Cl]₂ (11.8 mg, 0.025 mmol)

-

Co-catalyst: Triethylamine (Et₃N) (0.1 mL)

-

Solvent: Anhydrous Toluene (10 mL)

-

Precipitant: Methanol (200 mL)

Step-by-Step:

-

Setup: Flame-dry a 25 mL Schlenk tube and cycle with Nitrogen (3x).

-

Catalyst Solution: In a glovebox or under N₂ flow, dissolve [Rh(nbd)Cl]₂ in 2 mL of toluene. Add Et₃N. The solution should turn yellow-orange.

-

Monomer Addition: Dissolve BMPA in 8 mL toluene. Add this solution to the catalyst mixture via syringe.[3]

-

Reaction: Stir at 30°C for 4 hours.

-

Observation: Viscosity will increase significantly within 30 minutes. The color typically deepens to dark red/brown, indicating extended conjugation.

-

-

Termination: Dilute the viscous mixture with 5 mL THF to reduce viscosity.

-

Precipitation: Dropwise add the polymer solution into 200 mL of vigorously stirring Methanol.

-

Collection: Filter the yellow/orange fibrous solid. Wash with fresh methanol (3 x 20 mL).

-

Drying: Dry in a vacuum oven at 40°C for 24 hours.

Expected Yield: >85% Target Molecular Weight (Mn): 20,000 – 100,000 g/mol (tunable by monomer:catalyst ratio).

Protocol B: Post-Polymerization Functionalization (Suzuki Coupling)

Objective: Attaching a functional group (e.g., Phenylboronic acid as a model) to the polymer backbone without degrading the polyacetylene chain.

Reagents:

-

Substrate: PBMPA (100 mg, ~0.51 mmol Br equivalents)

-

Coupling Partner: Phenylboronic acid (93 mg, 0.76 mmol, 1.5 eq)

-

Catalyst: Pd(PPh₃)₄ (29 mg, 5 mol%)

-

Base: 2M aq. K₂CO₃ (1 mL)

-

Solvent: Toluene/THF (1:1 mixture, 10 mL)

Step-by-Step:

-

Dissolution: Dissolve PBMPA in Toluene/THF in a Schlenk tube. Ensure full solubility; the 3-methyl group is critical here.

-

Degassing: Freeze-pump-thaw the solution (3 cycles) to remove O₂. Oxygen causes oxidative homocoupling and polymer crosslinking.

-

Addition: Add Phenylboronic acid, Pd(PPh₃)₄, and degassed base solution under N₂ counterflow.

-

Reaction: Heat to 60°C for 24 hours.

-

Note: Do not exceed 70°C. Polyacetylenes can undergo thermal cis-to-trans isomerization or degradation at high temperatures.

-

-

Workup: Cool to RT. Concentrate to ~3 mL. Precipitate into Methanol/Water (9:1).

-

Purification: Reprecipitate from THF into Methanol to remove trapped palladium residues.

Data Analysis & Validation

Characterization Benchmarks

Use the following table to validate your synthesized polymer.

| Technique | Parameter | Expected Result | Interpretation |

| ¹H NMR (CDCl₃) | δ ~5.8 ppm | Sharp singlet | Vinyl proton of the main chain.[4] Sharpness indicates high cis stereoregularity [1].[4] |

| ¹H NMR (CDCl₃) | δ ~2.1-2.3 ppm | Broad singlet | Methyl group signal. Broadening confirms polymerization. |

| GPC (THF) | PDI (Mw/Mn) | 1.5 – 2.5 | Typical for coordination polymerization. High PDI (>3) suggests catalyst decomposition. |

| UV-Vis | λmax | 350 – 450 nm | Indicates effective conjugation length. |

| FT-IR | C≡C Stretch | Disappearance | Loss of 2110 cm⁻¹ peak confirms consumption of monomer alkyne. |

Mechanistic Pathway

Understanding the Rhodium insertion mechanism is vital for troubleshooting low yields.

Figure 2: Simplified mechanism of Rh-catalyzed polymerization yielding cis-transoidal polyacetylenes.

Troubleshooting & Optimization

Solubility Issues

-

Problem: Polymer precipitates during synthesis.

-

Cause: Molecular weight is too high or solvent quality is poor.

-

Solution: Add 10% THF to the Toluene reaction mixture. The 3-methyl group aids solubility, but ultra-high MW chains (>500kDa) may still aggregate.

Low Functionalization Efficiency (Suzuki)

-

Problem: <50% conversion of Br groups.

-

Cause: Steric hindrance from the polymer backbone or catalyst poisoning.

-

Solution: Switch to a specialized catalyst like Pd(dppf)Cl₂ or SPhos Pd G2 . These bulky, electron-rich ligands facilitate oxidative addition into the sterically crowded aryl bromide [2].

Loss of Color (Degradation)

-

Problem: Polymer turns from deep red to pale yellow/white.

-

Cause: Oxidation of the double bond backbone (bleaching).

-

Solution: Ensure all solvents are rigorously degassed. Store polymer in the dark under Argon.

References

-

Stereospecific Polymerization of Phenylacetylene Derivatives: Masuda, T., et al. "Polymerization of phenylacetylene induced by [Rh(norbornadiene)Cl]2." Macromolecules, 1986.

-

Post-Polymerization Functionalization: Theato, P., et al. "Post-polymerization modification: an excellent tool for the synthesis of functional polymers." Chemical Society Reviews, 2013.

-

Rhodium Catalysis Overview: Lindner, E., et al. "Catalytic activity of rhodium(I) complexes in the polymerization of phenylacetylene."[1][2] Journal of Organometallic Chemistry, 2001.

Sources

Application Notes and Protocols for the Cross-Coupling of 1-Bromo-4-ethynyl-2-methylbenzene with Aryl Halides

Introduction: The Strategic Importance of Diarylalkynes in Modern Chemistry

The synthesis of diarylalkynes, molecules featuring two aryl groups linked by a carbon-carbon triple bond, is a cornerstone of modern organic chemistry. These structures are not merely of academic interest; they are prevalent in a wide array of functional materials, including organic light-emitting diodes (OLEDs), molecular wires, and liquid crystals. Furthermore, the diarylalkyne motif is a key pharmacophore in numerous biologically active compounds and serves as a versatile intermediate in the synthesis of complex drug candidates. The ability to efficiently and selectively construct unsymmetrical diarylalkynes from readily available starting materials is therefore a critical capability for researchers in materials science and pharmaceutical development.

This guide provides a detailed technical overview and actionable protocols for the cross-coupling of a key building block, 1-bromo-4-ethynyl-2-methylbenzene , with a range of aryl halides. As a bifunctional reagent, possessing both a terminal alkyne and an aryl bromide, this molecule offers a strategic entry point for the modular synthesis of diverse diarylalkyne structures. We will primarily focus on the Sonogashira coupling, the most direct and widely employed method for this transformation, and also discuss alternative strategies such as the Suzuki and Stille couplings, which offer their own unique advantages and considerations.

Core Principles: Choosing the Right Cross-Coupling Strategy

The formation of a C(sp)-C(sp²) bond between the terminal alkyne of this compound and an aryl halide is most commonly achieved via palladium-catalyzed cross-coupling reactions. The choice of a specific methodology hinges on factors such as substrate scope, functional group tolerance, and the availability of starting materials.

Sonogashira Coupling: The Direct Approach

The Sonogashira reaction is the preeminent method for coupling terminal alkynes with aryl or vinyl halides. Its primary advantage is the direct use of the terminal alkyne, obviating the need for pre-functionalization. The reaction is typically catalyzed by a palladium(0) species and a copper(I) co-catalyst, in the presence of an amine base.

Suzuki and Stille Couplings: The Pre-functionalized Routes

While not a direct coupling of the terminal alkyne, the Suzuki-Miyaura and Stille reactions represent powerful alternatives. These methods involve the initial conversion of the terminal alkyne to an organoboron or organotin reagent, respectively, which is then coupled with an aryl halide. This two-step approach can be advantageous when dealing with sensitive functional groups or when the direct Sonogashira coupling proves problematic.

Below is a workflow diagram illustrating the decision-making process for selecting a suitable cross-coupling strategy.

Figure 1: Decision workflow for diarylalkyne synthesis.

The Sonogashira Coupling: Mechanism and Key Parameters

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. A simplified representation of the generally accepted mechanism for the copper-co-catalyzed reaction is shown below.

Figure 2: Simplified mechanism of the copper-co-catalyzed Sonogashira coupling.

Key Experimental Parameters:

-

Palladium Catalyst: Both Pd(0) and Pd(II) precatalysts can be used. Common examples include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The choice of ligand is critical, with bulky, electron-rich phosphines often enhancing reactivity, especially for less reactive aryl bromides.

-

Copper(I) Co-catalyst: Typically CuI is used. Its role is to facilitate the deprotonation of the alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It neutralizes the hydrogen halide formed during the reaction and aids in the formation of the active catalytic species.

-

Solvent: A variety of solvents can be used, with THF, DMF, and toluene being common choices. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of the alkyne (Glaser coupling), especially when a copper co-catalyst is present.

-

Aryl Halide Reactivity: The reactivity of the aryl halide partner follows the general trend: I > Br > Cl > F. For the coupling of this compound, an aryl iodide will be the most reactive coupling partner, while an aryl chloride may require more forcing conditions or specialized catalyst systems.

Protocol 1: Classical Sonogashira Coupling (Copper-Co-catalyzed)